molecular formula C19H26N4O3S B2605874 2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235342-86-5

2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2605874
CAS No.: 1235342-86-5
M. Wt: 390.5
InChI Key: VLRRYRRDDDQNBA-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 1-(pyrimidin-2-yl)piperidine. The reaction conditions usually require a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-methoxy-4,5-dimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of a benzenesulfonamide core with a pyrimidinyl-piperidine moiety makes it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14-11-17(26-3)18(12-15(14)2)27(24,25)22-13-16-5-9-23(10-6-16)19-20-7-4-8-21-19/h4,7-8,11-12,16,22H,5-6,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRRYRRDDDQNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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